4-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid
CAS No.:
Cat. No.: VC20200510
Molecular Formula: C18H15BrN2O3
Molecular Weight: 387.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15BrN2O3 |
|---|---|
| Molecular Weight | 387.2 g/mol |
| IUPAC Name | 4-[[[2-(6-bromoindol-1-yl)acetyl]amino]methyl]benzoic acid |
| Standard InChI | InChI=1S/C18H15BrN2O3/c19-15-6-5-13-7-8-21(16(13)9-15)11-17(22)20-10-12-1-3-14(4-2-12)18(23)24/h1-9H,10-11H2,(H,20,22)(H,23,24) |
| Standard InChI Key | VBOHLCDIGIMRKB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC2=C1C=CN2CC(=O)NCC3=CC=C(C=C3)C(=O)O)Br |
Introduction
Molecular Characteristics
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Molecular Weight: Approximately 364.19 g/mol
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Functional Groups:
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Indole ring (known for diverse biological interactions)
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Acetylamino group
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Benzoic acid moiety
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Spectroscopic Characterization
The characterization of 4-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid typically employs:
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Nuclear Magnetic Resonance (NMR): Used to determine the molecular structure and confirm the presence of specific functional groups.
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Mass Spectrometry (MS): Helps in assessing the molecular weight and purity of the compound.
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Synthesis Methods
The synthesis of 4-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid generally involves several key steps:
Synthetic Route
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Formation of Indole Core: Starting from appropriate bromoindole derivatives.
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Acetylation: Introducing the acetylamino group through acylation reactions.
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Final Coupling: Linking with benzoic acid derivatives to form the final product.
Optimization Techniques
Recent advancements in synthetic methodologies include:
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Microwave-Assisted Synthesis: Enhances yields and reduces reaction times.
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Continuous Flow Techniques: Improves scalability and efficiency for industrial applications.
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Biological Activity and Applications
Research indicates that 4-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid exhibits significant biological activities, particularly related to its indole structure.
Pharmacological Effects
The indole moiety is associated with various pharmacological effects, including:
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Antitumor activity
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Antimicrobial properties
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Modulation of cellular pathways related to apoptosis
Potential Applications
The compound has potential applications in:
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Medicinal chemistry as a drug candidate.
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Research into cancer therapeutics due to its structural similarities with known antitumor agents.
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Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 4-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid. The following table outlines these comparisons:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| Methyl 4-{[(5-fluoro-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate | Fluoro substituent instead of bromo | Potentially different reactivity and biological interactions |
| Methyl 4-{[(5-chloro-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate | Chloro substituent instead of bromo | Similarity in structure but different halogen effects |
| Methyl N-{(5-bromo-1H-indol-1-yl)acetyl}glycinate | Glycine derivative instead of benzoic acid | Different amino acid backbone affecting biological activity |
| 2-(6-Bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide | Thiazole ring addition | Unique interaction profile due to thiazole moiety |
The unique presence of the bromo group in this compound significantly influences its reactivity and biological interactions compared to similar compounds.
4-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid is a promising compound in the realm of medicinal chemistry due to its unique structural characteristics and potential biological activities. Ongoing research into its mechanisms of action and therapeutic applications may pave the way for new drug development strategies targeting various diseases, particularly cancer.
This detailed overview underscores the importance of continued exploration into the synthesis, characterization, and biological implications of this compound within scientific research contexts.
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